molecular formula C18H30Br2S B1434748 2,5-Dibromo-3-tetradecylthiophene CAS No. 160096-74-2

2,5-Dibromo-3-tetradecylthiophene

Cat. No. B1434748
CAS RN: 160096-74-2
M. Wt: 438.3 g/mol
InChI Key: IYQPIBPAABQINF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-tetradecylthiophene is an organic compound with the molecular formula C18H30Br2S and a molecular weight of 438.31 .


Molecular Structure Analysis

The InChI code for 2,5-Dibromo-3-tetradecylthiophene is 1S/C18H30Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h15H,2-14H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,5-Dibromo-3-tetradecylthiophene is a solid at 20 degrees Celsius . It appears as a white to yellow to orange powder or lump .

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “2,5-Dibromo-3-tetradecylthiophene,” but unfortunately, the available information does not provide a comprehensive analysis covering six to eight unique applications. The details on specific applications for this compound are limited.

However, one identified application is as a conducting polymer precursor , which suggests its use in materials science for creating conductive polymers.

properties

IUPAC Name

2,5-dibromo-3-tetradecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQPIBPAABQINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-tetradecylthiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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